molecular formula C16H18N2 B12715647 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- CAS No. 75509-88-5

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)-

Cat. No.: B12715647
CAS No.: 75509-88-5
M. Wt: 238.33 g/mol
InChI Key: BJESTRWPPVSOPH-UHFFFAOYSA-N
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Description

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with a tetrahydro modification and a 4-methylphenylmethyl substituent, making it a unique and potentially valuable molecule for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization, can be adapted to synthesize this compound . The reaction typically requires elevated temperatures and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can produce tetrahydro derivatives with altered hydrogenation states .

Scientific Research Applications

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-((4-methylphenyl)methyl)- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit HIV-1 integrase by targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This inhibition disrupts the integration of viral DNA into the host genome, thereby preventing viral replication. The compound’s analgesic effects are attributed to its interaction with pain receptors and modulation of pain signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

75509-88-5

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

6-[(4-methylphenyl)methyl]-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C16H18N2/c1-13-4-6-14(7-5-13)11-18-10-8-16-15(12-18)3-2-9-17-16/h2-7,9H,8,10-12H2,1H3

InChI Key

BJESTRWPPVSOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2)C=CC=N3

Origin of Product

United States

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